6-trans Leukotriene B4
Description
Overview of Arachidonic Acid Cascade and Lipid Mediators
Eicosanoids are a large family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid (AA) and other 20-carbon polyunsaturated fatty acids. caymanchem.com Arachidonic acid is a key component of the phospholipids (B1166683) that make up cellular membranes. nih.govwikipedia.org In response to various inflammatory and physiological stimuli, AA is liberated from the membrane phospholipids by the action of phospholipase A2 (PLA2) enzymes. caymanchem.comwikipedia.orgmdpi.com
Once freed into the cellular environment, arachidonic acid serves as a substrate for several major enzymatic pathways, a process collectively known as the arachidonic acid cascade. caymanchem.commdpi.com The three primary routes of this cascade are:
The Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are involved in processes like inflammation and blood clotting. caymanchem.commdpi.com
The Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), which are potent mediators of inflammation and immune responses. mdpi.comtg.org.au
The Cytochrome P450 (CYP450) Pathway: This pathway produces a variety of metabolites, including specific HETEs and epoxyeicosatrienoic acids (EETs), which have diverse biological roles. caymanchem.commdpi.com
The lipid mediators produced through these pathways are critical for cell-to-cell communication, acting locally to regulate a wide array of physiological and pathophysiological processes, most notably inflammation. nih.govneurology.org
The Leukotriene Family: Biosynthetic Origins and Biological Classes
The leukotrienes are a prominent family of eicosanoids produced primarily by leukocytes (white blood cells), from which they derive their name. tg.org.auwikipedia.org Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of a co-factor protein, the 5-lipoxygenase-activating protein (FLAP), for its activity. tg.org.aujci.org
The biosynthesis begins when 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). tg.org.aubiosciencepharma.com The same enzyme, 5-LOX, then rapidly converts 5-HPETE into an unstable epoxide intermediate known as Leukotriene A4 (LTA4). wikipedia.orgbiosciencepharma.com
From this pivotal intermediate, the pathway diverges, creating two distinct classes of leukotrienes:
Leukotriene B4 (LTB4): This is a dihydroxy fatty acid formed through the enzymatic hydrolysis of LTA4 by the cytosolic enzyme LTA4 hydrolase. jci.orgbiosciencepharma.com LTB4 is a potent chemoattractant for neutrophils and is heavily involved in inflammatory responses. jci.orgnih.gov
Cysteinyl Leukotrienes (CysLTs): This class is formed when LTA4 is conjugated with the tripeptide glutathione. jci.org This reaction is catalyzed by the enzyme LTC4 synthase to produce Leukotriene C4 (LTC4). biosciencepharma.com LTC4 can be subsequently metabolized to Leukotriene D4 (LTD4) and then to Leukotriene E4 (LTE4). jci.org Historically, the CysLTs were known as the slow-reacting substance of anaphylaxis (SRS-A). atsjournals.orgrespiratory-therapy.com
Positional and Geometric Isomers of Leukotriene B4: A Focus on 6-trans Leukotriene B4
The enzymatic conversion of LTA4 to LTB4 by LTA4 hydrolase is a highly specific process, yielding a single, biologically active stereoisomer: (5S,12R)-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid. nih.gov However, the unstable LTA4 epoxide can also undergo non-enzymatic hydrolysis in aqueous environments. caymanchem.com This non-enzymatic reaction is not stereospecific and results in the formation of several positional and geometric isomers of LTB4 that are generally biologically inactive or significantly less active than LTB4 itself. caymanchem.comnih.gov
Among these isomers, This compound is a prominent product. caymanchem.com It is formed through the non-enzymatic hydrolysis of LTA4 and is also known as 5(S),12(R)-DiHETE. caymanchem.com The critical structural difference between LTB4 and 6-trans LTB4 is the configuration of the double bond at the C-6 position, which is trans in this isomer instead of the cis configuration found in the enzymatically produced LTB4. nih.govnih.gov
Another non-enzymatic hydrolysis product is 6-trans-12-epi-Leukotriene B4 , a stereoisomer that differs from 6-trans LTB4 in the chirality of the hydroxyl group at the C-12 position (12S instead of 12R). bertin-bioreagent.com Studies have shown that changing the geometry of the double bond at C-6 from cis to trans, as seen in 6-trans LTB4, results in a substantial loss of biological activity and binding capacity to the LTB4 receptor. nih.gov
| Compound Name | Full Chemical Name | Formation Pathway | Key Structural Feature | Biological Activity Relative to LTB4 |
|---|---|---|---|---|
| Leukotriene B4 (LTB4) | (5S,12R)-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | Enzymatic (LTA4 Hydrolase) | 6-cis double bond | High |
| This compound | (5S,12R)-dihydroxy-6E,8E,10E,14Z-eicosatetraenoic acid | Non-enzymatic hydrolysis of LTA4 | 6-trans double bond | Low / Inactive caymanchem.comnih.gov |
| 6-trans-12-epi-Leukotriene B4 | (5S,12S)-dihydroxy-6E,8E,10E,14Z-eicosatetraenoic acid | Non-enzymatic hydrolysis of LTA4 | 6-trans double bond, 12S-hydroxyl | Weakly chemotactic bertin-bioreagent.com |
The journey to understanding leukotrienes began between 1938 and 1940 with the description of a "slow-reacting smooth muscle-stimulating substance" (SRS), which was isolated from lung tissue. wikipedia.orgatsjournals.org It took nearly four decades for the precise chemical nature of these substances to be unraveled. In 1979, Swedish biochemist Bengt Samuelsson introduced the name "leukotriene" for this family of compounds, reflecting their origin in leukocytes and their characteristic three conjugated double bonds (a triene structure). wikipedia.org
Samuelsson's laboratory was instrumental in elucidating the entire biosynthetic pathway from arachidonic acid. atsjournals.org This seminal work identified the unstable epoxide intermediate, LTA4, and the structures of the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which constituted the previously enigmatic SRS-A. atsjournals.org Concurrently, they identified LTB4 as a potent substance that could attract and activate leukocytes. nih.gov
Following the structural elucidation of the highly active LTB4, scientific efforts in the early 1980s turned to identifying other metabolites produced by the 5-lipoxygenase pathway. Using advanced separation techniques like reverse-phase high-pressure liquid chromatography (h.p.l.c.), researchers were able to incubate cells such as rat basophilic leukemia cells with arachidonic acid and a stimulant, and then separate the resulting products. nih.gov These experiments led to the isolation and identification of several isomers of LTB4. nih.gov
Among the compounds identified were two all-trans isomers, which were structurally characterized. nih.gov One of these was confirmed to be 6-trans LTB4. nih.gov Subsequent biological testing of these purified isomers demonstrated that they were much less active than the native, enzymatically formed LTB4 in assays such as inducing the aggregation of polymorphonuclear leukocytes. nih.gov This early research established 6-trans LTB4 as a naturally occurring but biologically weak isomer, primarily formed as a non-enzymatic byproduct of the main LTB4 biosynthetic pathway.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,12R)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m1/s1 |
InChI Key |
VNYSSYRCGWBHLG-RTBURBONSA-N |
Isomeric SMILES |
CCCCCC=CC[C@H](C=CC=CC=C[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Non Enzymatic Formation of 6 Trans Leukotriene B4
Non-Enzymatic Hydrolysis of Leukotriene A4
Leukotriene A4 (LTA4), an unstable epoxide, is the common precursor for the biosynthesis of both Leukotriene B4 (LTB4) and the cysteinyl leukotrienes. In aqueous environments, LTA4 can undergo non-enzymatic hydrolysis to yield biologically active dihydroxyeicosatetraenoic acids, including 6-trans LTB4 and its isomers.
Spontaneous Hydrolysis Mechanisms
In the absence of enzymes, the hydrolysis of LTA4 proceeds through a mechanism involving the formation of a carbocation intermediate. The unstable allylic epoxide ring of LTA4 is susceptible to nucleophilic attack by water. This process leads to the formation of various dihydroxy products. The primary non-enzymatic hydrolysis products in a neutral aqueous solution are an equimolar mixture of two isomers of 6-trans-LTB4: 5(S),12(R)-dihydroxy-6,8,10-trans-14-cis-eicosatetraenoic acid (6-trans-LTB4) and 5(S),12(S)-dihydroxy-6,8,10-trans-14-cis-eicosatetraenoic acid (6-trans-12-epi-LTB4). researchgate.net The formation of these trans-isomers is favored thermodynamically in the gas phase compared to the cis-isomer (LTB4) that is typically formed enzymatically. mdpi.com
Formation Kinetics and Environmental Factors Influencing Isomerization
The spontaneous degradation of LTA4 is a rapid process. In an aqueous solution at a neutral pH, LTA4 has a half-life of only a few seconds. researchgate.net The rate of this hydrolysis and the stability of LTA4 are influenced by environmental factors. The presence of proteins, such as bovine serum albumin, can significantly prolong the half-life of LTA4 in buffer solutions. The pH of the solution is also a critical factor, with the rate of hydrolysis being pH-dependent. The turnover and inactivation of LTA4 hydrolase, the enzyme that produces LTB4, show a maximum activity at a pH of 8.0, indicating that the stability and reactivity of its LTA4 substrate are highly sensitive to pH. nih.gov
Table 1: Products of Non-Enzymatic Hydrolysis of Leukotriene A4
| Product | Stereochemistry | Typical Ratio |
|---|---|---|
| 6-trans Leukotriene B4 | 5(S),12(R)-dihydroxy-6,8,10-trans-14-cis | Equimolar |
| 6-trans-12-epi-Leukotriene B4 | 5(S),12(S)-dihydroxy-6,8,10-trans-14-cis | Equimolar |
Oxidative Decomposition Pathways of Cysteinyl Leukotrienes
Beyond the hydrolysis of LTA4, 6-trans LTB4 can also be generated from a chemically distinct class of leukotrienes, the cysteinyl leukotrienes (e.g., Leukotriene C4), through oxidative pathways mediated by enzymes active during inflammatory responses.
Myeloperoxidase-Dependent Mechanisms
During inflammation, activated phagocytic leukocytes such as neutrophils release the enzyme myeloperoxidase (MPO). In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO produces hypochlorous acid (HOCl), a potent oxidizing agent. nih.gov This MPO-H₂O₂-chloride system is a key component of the innate immune response. The metabolism of Leukotriene C4 (LTC4) by stimulated human polymorphonuclear leukocytes is dependent on H₂O₂ and myeloperoxidase, as the process is blocked by catalase and azide, which inhibit these components. nih.gov
Role of Hypochlorous Acid in this compound Generation
Direct reaction of Leukotriene C4 (LTC4) with chemically generated hypochlorous acid (HOCl) results in the formation of several products, including isomers of 6-trans LTB4. nih.govnih.gov When LTC4 is oxidized by HOCl, one of the resulting product sets was identified as a mixture of (5S, 12S)- and (5S, 12R)-6-trans-LTB4. nih.gov This transformation is significant as it demonstrates a direct chemical link between the cysteinyl leukotriene and LTB4 pathways, mediated by an inflammatory oxidant.
The proposed mechanism for this conversion involves the initial attack of HOCl on the sulfur atom of the cysteine residue in LTC4, forming an S-chlorosulfonium ion intermediate. This highly reactive intermediate can then undergo one of two pathways: hydrolysis to form LTC4 sulfoxides, or elimination of the glutathione-cysteine moiety to form a carbocation, which subsequently rearranges and reacts with water to yield the more stable 6-trans LTB4 isomers. nih.gov The loss of the radiolabeled sulfur from [³⁵S]LTC4 in the 6-trans LTB4 products confirms the cleavage of the carbon-sulfur bond during this reaction. nih.gov
Table 2: Major Products of Leukotriene C4 Oxidation by Hypochlorous Acid
| Precursor | Oxidant System | Product | Proposed Intermediate |
|---|---|---|---|
| Leukotriene C4 | Myeloperoxidase/H₂O₂/Cl⁻ (HOCl) | Diastereoisomeric LTC4 sulfoxides | S-chlorosulfonium ion |
| Leukotriene C4 | Myeloperoxidase/H₂O₂/Cl⁻ (HOCl) | (5S, 12S)- and (5S, 12R)-6-trans-LTB4 | Carbocation |
Enzymatic Biotransformation of Leukotriene B4 to 6-trans Isomers
In addition to its formation from LTA4 and LTC4, 6-trans LTB4 can also be produced via the direct enzymatic isomerization of LTB4. This pathway represents a route for the metabolic conversion and potential inactivation of the potent pro-inflammatory mediator LTB4.
A novel isomerase activity capable of converting LTB4 to its 6-trans isomer has been identified in rat kidney homogenates. nih.gov This enzymatic reaction provides a direct biological pathway for the formation of 6-trans LTB4 from LTB4. This conversion may be the initial step in a degradation pathway, as 6-trans LTB4 is known to be further metabolized. nih.gov In porcine kidney, both LTB4 and 6-trans LTB4 have been shown to be excellent substrates for LTB4 12-hydroxydehydrogenase, an enzyme involved in the metabolic inactivation of LTB4, further supporting the role of isomerization in LTB4 catabolism. nih.gov Human polymorphonuclear leukocytes are known to produce LTB4 as well as its 6-trans isomers, indicating that this enzymatic capability is relevant in key inflammatory cells. nih.gov
Isomerase-Mediated Conversions (e.g., Leukotriene B4 6-Isomerase Activity)
A notable enzymatic pathway for the formation of 6-trans-LTB4 involves the isomerization of leukotriene B4 (LTB4). This conversion is catalyzed by a specific isomerase, which has been identified in certain tissues.
Research has demonstrated the existence of a novel isomerase reaction that leads to the conversion of LTB4 to its 6-trans isomer. nih.gov This enzymatic activity, termed leukotriene B4 6-isomerase, facilitates the transformation of the cis-trans-trans geometry of the conjugated triene structure of LTB4 into the all-trans configuration of 6-trans-LTB4. The identification of this isomerase activity reveals a specific metabolic pathway for the production of 6-trans-LTB4 from the more abundant LTB4. This isomerase reaction is considered a potential first step in a novel pathway for the biological degradation of LTB4. nih.gov
Contribution of Specific Tissues and Cellular Homogenates (e.g., Rat Kidney)
The activity of leukotriene B4 6-isomerase has been specifically localized to certain tissues, with rat kidney homogenates being a primary site of this enzymatic conversion. nih.gov
Studies utilizing rat kidney homogenates have been instrumental in identifying and characterizing the enzymatic conversion of LTB4 to 6-trans-LTB4. nih.gov In these experimental settings, the incubation of LTB4 with rat kidney homogenates resulted in the formation of 6-trans-LTB4, which was subsequently identified and quantified using techniques such as high-performance liquid chromatography, ultraviolet spectrometry, and gas-liquid chromatography-mass spectrometry. nih.gov While normal rat glomeruli have been shown to produce LTB4, the specific activity of the isomerase in converting it to 6-trans-LTB4 within this tissue highlights a specialized metabolic function of the kidney in leukotriene metabolism. nih.govnih.gov
Interactive Data Table: Enzymatic Conversion of LTB4 to 6-trans-LTB4 in Rat Kidney Homogenates
| Parameter | Description | Finding |
| Enzyme | Leukotriene B4 6-Isomerase | A novel isomerase activity was detected. nih.gov |
| Substrate | Leukotriene B4 (LTB4) | The enzyme catalyzes the conversion of LTB4. nih.gov |
| Product | This compound | The structure of the metabolite was confirmed. nih.gov |
| Tissue | Rat Kidney Homogenates | The isomerase activity was identified in this tissue. nih.gov |
| Significance | Potential Degradation Pathway | This may be the initial step in a novel pathway for LTB4 degradation. nih.gov |
Transcellular Biosynthesis Mechanisms Involving this compound Precursors
Transcellular biosynthesis is a critical mechanism for the production of leukotrienes, wherein metabolic intermediates are exchanged between different cell types. The precursor molecule, leukotriene A4 (LTA4), plays a central role in this process and can lead to the formation of 6-trans-LTB4.
Leukotrienes are produced through a series of enzymatic steps, with the initial conversion of arachidonic acid to LTA4 being carried out by 5-lipoxygenase, an enzyme predominantly found in leukocytes. jci.org However, the subsequent enzymes that convert LTA4 to LTB4 (LTA4 hydrolase) or cysteinyl leukotrienes are more widely expressed in various tissues. jci.org This differential enzyme distribution facilitates the transfer of LTA4 from a donor cell, such as a neutrophil, to an acceptor cell that can further metabolize it. jci.org
The formation of 6-trans-LTB4 is directly linked to this transcellular exchange of LTA4. When LTA4 is released into the extracellular space and not immediately metabolized by an acceptor cell, it can undergo non-enzymatic hydrolysis. This spontaneous reaction with water yields inactive breakdown metabolites, including 6-trans-LTB4 and its isomers. nih.gov Therefore, the transcellular biosynthesis of leukotrienes, by making LTA4 available in the extracellular milieu, indirectly contributes to the non-enzymatic formation of 6-trans-LTB4.
Interactive Data Table: Cellular Interactions in Transcellular Biosynthesis of Leukotrienes
| Interacting Cells | Donor Cell Product | Acceptor Cell Enzyme | Final Products | Reference |
| Neutrophil-Erythrocyte | Leukotriene A4 (LTA4) | Leukotriene A4 Hydrolase | Leukotriene B4 (LTB4) | nih.govnih.gov |
| Neutrophil-Platelet | Leukotriene A4 (LTA4) | LTC4 Synthase | Leukotriene C4 (LTC4) | |
| Neutrophil-Endothelial Cell | Leukotriene A4 (LTA4) | Leukotriene A4 Hydrolase | Leukotriene B4 (LTB4) |
Metabolic Pathways and Enzymatic Degradation of 6 Trans Leukotriene B4
Omega-Oxidation Processes and Terminal Metabolism
Omega-oxidation is a critical initial step in the catabolism of leukotrienes, including 6-trans LTB4. This process introduces a hydroxyl group at the terminal methyl carbon (C-20) of the fatty acid chain, a reaction that significantly attenuates the biological activity of the molecule.
The omega-oxidation of LTB4 and its isomers is primarily catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes. hmdb.cahmdb.cahmdb.ca In humans, the CYP4F subfamily, particularly CYP4F2 and CYP4F3, are key enzymes responsible for this hydroxylation reaction. atsjournals.org These enzymes are notably expressed in human polymorphonuclear leukocytes (PMNs), the primary cells that synthesize LTB4, ensuring efficient inactivation at the site of production. nih.govresearchgate.netcdnsciencepub.com While the metabolism of LTB4 is well-characterized, these enzymes also act on its isomers, albeit sometimes with different efficiencies. cdnsciencepub.com
The enzymatic action of CYP4F enzymes on 6-trans LTB4 leads to the formation of 20-hydroxy-6-trans-leukotriene B4. nih.gov This metabolite has been identified in studies with human PMNs. nih.gov The introduction of the hydroxyl group at the omega-terminus is a crucial step that prepares the molecule for further oxidation. Following this initial hydroxylation, the 20-hydroxy metabolite can be further oxidized to a dicarboxylic acid, 20-carboxy-leukotriene B4, a reaction also observed in LTB4 metabolism. nih.govnih.gov
| Metabolite | Parent Compound | Key Enzyme Family |
| 20-hydroxy-6-trans-Leukotriene B4 | 6-trans Leukotriene B4 | Cytochrome P450 (CYP4F) |
| 20-carboxy-Leukotriene B4 | 20-hydroxy-Leukotriene B4 | Alcohol/Aldehyde Dehydrogenase |
Beta-Oxidation Pathways from the Carboxyl Terminus
Following initial modifications, particularly after omega-oxidation, 6-trans LTB4 can undergo beta-oxidation. This process involves the sequential shortening of the fatty acid chain from the carboxyl end.
Studies have shown that 6-trans LTB4 isomers are metabolized by beta-oxidation from the carboxyl terminus, a process not typically observed for LTB4 itself. nih.gov In cultured human-derived hepatoma cells (HepG2), the metabolism of 6-trans LTB4 and its epimer, 6-trans-12-epi-LTB4, resulted in the identification of several intermediate and terminal metabolites. nih.gov These include:
Intermediate metabolites: 6-hydroxy-4,8-tetradecadienoic acid and 8-hydroxy-4,6,10-hexadecatrienoic acid. nih.gov
A major terminal metabolite: 4-hydroxy-6-dodecenoic acid, which was identified for both 6-trans LTB4 epimers. nih.gov In the liver, LTB4 is rapidly metabolized to 20-carboxy LTB4, which then undergoes beta-oxidation to form 18-carboxy dinor LTB4. medchemexpress.com
| Metabolite Type | Identified Products |
| Intermediate Metabolites | 6-hydroxy-4,8-tetradecadienoic acid, 8-hydroxy-4,6,10-hexadecatrienoic acid |
| Terminal Metabolite | 4-hydroxy-6-dodecenoic acid |
| LTB4 Beta-Oxidation Product | 18-carboxy dinor Leukotriene B4 |
Reductase-Mediated Metabolic Pathways
In addition to oxidative pathways, reductase enzymes play a role in the metabolism of 6-trans LTB4 by modifying its conjugated triene structure.
A novel metabolic pathway for 6-trans LTB4 involving a reductase has been identified in human PMNs. nih.gov This pathway involves the reduction of one of the double bonds in the conjugated triene system. nih.govnih.gov This leads to the formation of dihydro products. nih.gov The initial step is suggested to be the formation of a 5-oxo intermediate. nih.gov Research has identified metabolites such as 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4 during the metabolism of 6-trans-LTB4 isomers in both HepG2 cells and human PMNs. nih.gov The identification of these metabolites suggests the involvement of a 5-hydroxyeicosanoid dehydrogenase followed by a delta 6-reductase. nih.gov It has been noted that at low substrate concentrations, the primary initial metabolic route for both 6-trans-LTB4 and 12-epi-6-trans-LTB4 is the reduction of the conjugated triene chromophore. nih.gov However, the 20-hydroxy metabolite of 6-trans-LTB4 is not a substrate for this reductase. nih.gov
Formation of Dihydro Metabolites (e.g., 6,7-dihydro and 10,11-dihydro this compound)
A significant metabolic route for 6-trans-leukotriene B4 (6-trans-LTB4) in human polymorphonuclear leukocytes (PMNLs) involves the reduction of its conjugated triene system to form dihydro metabolites. nih.gov This pathway represents a distinct alternative to the more commonly known ω-oxidation that metabolizes leukotriene B4 (LTB4). nih.govnih.gov At lower substrate concentrations, the initial metabolism of 6-trans-LTB4 and its epimer, 12-epi-6-trans-LTB4, is dominated by the reduction of the conjugated triene chromophore, which results in dihydro products. nih.gov
Studies have identified a novel reductase pathway that, in combination with hydroxylation, converts 6-trans-LTB4 into its dihydro forms. nih.govnih.gov This metabolic process involves the reduction of either the 6- or 10-double bond. nih.gov Research on the metabolism of 6-trans-LTB4 isomers in cultured human-derived hepatoma cells (HepG2) and human PMNLs led to the structural identification of previously undescribed metabolites, including 6,7-dihydro-LTB4 and 5-oxo-6,7-dihydro-LTB4. nih.gov The formation of these compounds pointed to the action of a delta 6-reductase metabolic pathway. nih.gov
The formation of these dihydro metabolites occurs rapidly. nih.gov In PMNLs, the dihydro metabolites of 6-trans-LTB4 and 12-epi-6-trans-LTB4 were observed to form quickly during the initial phase of the reaction. nih.gov This is in contrast to the corresponding dihydro-20-hydroxy metabolites, which only appeared after a lag phase. nih.gov The reduction pathway appears to be a crucial step in the catabolism of 6-trans-LTB4 isomers.
5-Hydroxyeicosanoid Dehydrogenase Pathway and its Role in this compound Metabolism
The 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) pathway plays a pivotal role in the metabolism of 6-trans-LTB4, initiating the formation of its dihydro metabolites. karger.comresearchgate.net 5-HEDH is a microsomal enzyme that demonstrates high selectivity for its substrates. researchgate.netnih.govresearchgate.net A key structural requirement for a molecule to be a substrate for 5-HEDH is the presence of a 5S-hydroxyl group followed by a double bond in the 6-trans configuration. researchgate.netnih.govresearchgate.net
This structural specificity explains why 6-trans-LTB4 is a substrate for 5-HEDH, while its isomer, LTB4, is not. researchgate.netnih.gov Although LTB4 possesses the required 5S-hydroxyl group, its double bond at the 6-position is in the cis configuration, preventing its oxidation by this enzyme. researchgate.netnih.gov The discovery of 5-HEDH was connected to the observation that 6-trans isomers of LTB4 are converted to dihydro metabolites in human neutrophils. karger.com
The enzymatic action of 5-HEDH on 6-trans-LTB4 involves the oxidation of the 5-hydroxyl group. researchgate.net This initial oxidation step is crucial for the subsequent formation of dihydro products. nih.govresearchgate.net Experiments using deuterium-labeled 12-epi-6-trans-LTB4 indicated the loss of a hydrogen atom from the 5-position of the substrate, which suggests that the formation of dihydro metabolites proceeds through a 5-oxo intermediate. nih.gov Therefore, the 5-HEDH pathway serves as the entry point for 6-trans-LTB4 into a metabolic cascade that alters its structure and likely its biological activity.
Biological Activities and Cellular Mechanisms of 6 Trans Leukotriene B4
Chemotactic Properties and Leukocyte Recruitment
6-trans Leukotriene B4, an isomer of the potent chemoattractant Leukotriene B4 (LTB4), demonstrates notable, albeit attenuated, effects on the directed migration of leukocytes.
In Vitro Chemotaxis Assays with Polymorphonuclear Leukocytes
In laboratory settings, 6-trans LTB4 has been shown to induce chemotaxis in human polymorphonuclear leukocytes (PMNs). However, its potency in stimulating this directed cellular migration is significantly less than that of LTB4. nih.gov The ability of 6-trans LTB4 and other LTB4 epimers to induce chemotaxis correlates with their capacity to stimulate other cellular processes, such as phospholipid methylation. nih.gov Studies comparing various isomers have consistently found that the chemotactic activity of 6-trans LTB4 is minimal compared to the primary LTB4 molecule. scispace.com
In Vivo Studies of Neutrophil Infiltration (e.g., Guinea Pig Dermis Models)
When studied in living organisms, 6-trans LTB4 has been identified as a chemotaxin for neutrophils. nih.gov In experiments involving intradermal injections into guinea pig dermis, 6-trans LTB4 caused a significant infiltration of polymorphonuclear leukocytes four hours after administration. nih.gov This inflammatory cell infiltration confirms that 6-trans LTB4 possesses pro-inflammatory activity in vivo, capable of recruiting neutrophils to a specific site. nih.govnih.gov
Comparative Analysis of Chemotactic Potency with Leukotriene B4 and other Lipid Mediators
A comparative analysis of chemotactic potency reveals a clear hierarchy among related lipid mediators. 6-trans LTB4 is a more potent chemoattractant for PMNs in the guinea pig dermis than 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE]. nih.gov However, it is substantially less potent than Leukotriene B4 (LTB4). nih.gov This diminished potency is a critical feature distinguishing it from its more active isomer. nih.govnih.gov
Table 1: Comparative Chemotactic Potency
| Compound | Relative Potency | Model System |
|---|---|---|
| Leukotriene B4 (LTB4) | High | Guinea Pig Dermis nih.gov |
| This compound | Moderate | Guinea Pig Dermis nih.gov |
Modulation of Intracellular Signaling Pathways
The biological effects of 6-trans LTB4 are initiated through its interaction with cellular receptors and subsequent modulation of intracellular signaling cascades.
Effects on Phospholipid Methylation and Signal Transduction in Polymorphonuclear Leukocytes
Signal transduction in PMNs following receptor-ligand interaction often involves the remodeling of phospholipid pools. nih.gov The formation of phosphatidylcholine from phosphatidylethanolamine (B1630911) through the S-adenosylmethionine (AdoMet) pathway is a key step. nih.gov LTB4 stimulation enhances the formation of these methylated phospholipids (B1166683). nih.gov In contrast, 6-trans LTB4 and other LTB4 epimers are less effective at inducing phospholipid methylation in human PMNs. nih.gov The potency of these analogs in stimulating methylation directly correlates with their reduced ability to induce chemotaxis and their lower binding affinity for LTB4 receptors on these cells. nih.gov This suggests that phospholipid methylation is an important component in the signal transduction pathway for LTB4 receptor-ligand interactions that result in chemotaxis. nih.gov
Immunomodulatory Roles in Inflammatory Processes
Contribution to Leukocyte-Mediated Responses
This compound (6-trans LTB4) plays a distinct role in the orchestration of leukocyte-mediated inflammatory responses, primarily acting as a chemoattractant for neutrophils. nih.gov When introduced into the dermal tissue of guinea pigs, 6-trans LTB4 has been demonstrated to induce a significant infiltration of polymorphonuclear leukocytes (PMNs). nih.gov This chemotactic activity, assessed through histological analysis and measurement of myeloperoxidase (a marker for PMNs), underscores the compound's pro-inflammatory potential. nih.gov
While both 6-trans LTB4 and its more extensively studied stereoisomer, Leukotriene B4 (LTB4), are products of the 5-lipoxygenase pathway and are involved in inflammation, their potencies differ. Research indicates that 6-trans LTB4 is a less potent chemoattractant for neutrophils compared to LTB4. nih.gov However, it is noteworthy that 6-trans LTB4 exhibits greater chemoattractant capabilities than 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), another lipid mediator implicated in inflammatory skin conditions like psoriasis. nih.gov
Table 1: Comparative Chemotactic Potency of 6-trans LTB4
| Compound | Chemotactic Activity for Neutrophils |
|---|---|
| Leukotriene B4 (LTB4) | High |
| This compound | Moderate |
| 12(R)-HETE | Low |
Influence on Arachidonic Acid Metabolism Feedback Loops
The metabolism of arachidonic acid is a tightly regulated process, with its products often influencing the pathway's activity through feedback mechanisms. While direct and extensive research on the specific feedback roles of 6-trans LTB4 is limited, insights can be drawn from the activities of its isomer, LTB4.
Leukotriene B4 has been shown to activate 5-lipoxygenase (5-LOX), the key enzyme in its own synthesis, suggesting a positive feedback loop that can amplify the inflammatory response. However, the structural configuration of leukotriene isomers is critical to their biological activity. Studies have demonstrated that LTB4 is significantly more potent in activating 5-LOX than its Δ6-trans-12-epi-isomer, indicating that the trans-isomers of LTB4 are likely weak activators of this enzyme. This suggests that 6-trans LTB4 may not contribute significantly to a positive feedback amplification of the 5-LOX pathway.
Another level of regulation in the arachidonic acid cascade involves the peroxisome proliferator-activated receptor alpha (PPARα). LTB4 is an activating ligand for PPARα. The activation of PPARα leads to the regulation of genes involved in the oxidative degradation of fatty acids and their derivatives, including LTB4 itself. This creates a feedback mechanism that helps to control the duration and intensity of the inflammatory response by promoting the clearance of LTB4. While the direct interaction of 6-trans LTB4 with PPARα has not been extensively characterized, it is plausible that it may also be a substrate for the catabolic pathways induced by PPARα activation, thus contributing to the resolution phase of inflammation.
Mechanisms of Action in Cellular Function beyond Chemotaxis
Beyond its established role as a leukocyte chemoattractant, the broader cellular functions of this compound are an area of ongoing investigation. Much of the understanding of non-chemotactic actions is extrapolated from studies on its more potent isomer, LTB4, which has been shown to influence a range of cellular processes central to inflammation and immunity.
LTB4 is known to enhance the production of various cytokines, which are key signaling molecules in the immune system. For instance, LTB4 can augment the secretion of pro-inflammatory cytokines, thereby amplifying the inflammatory cascade. Furthermore, LTB4 has been implicated in the activation of the inflammasome, a multiprotein complex that drives the maturation and secretion of highly pro-inflammatory cytokines like interleukin-1β (IL-1β).
Cellular and Tissue Distribution of 6 Trans Leukotriene B4
Production and Presence in Myeloid Cells (e.g., Neutrophils, Macrophages, Eosinophils)
Myeloid cells are primary sources of leukotrienes, including the 6-trans isomers of LTB4. The specific profile of leukotrienes produced can vary depending on the cell type and the stimulus.
Neutrophils: Human polymorphonuclear leukocytes (PMNLs), which are predominantly neutrophils, are significant producers of LTB4 and its isomers. nih.gov Studies have identified 6-trans-LTB4 and 12-epi-6-trans-LTB4 as major dihydroxy metabolites of arachidonic acid formed by these cells. nih.gov The production of these compounds is not always guaranteed upon cell stimulation; for instance, neutrophils exposed to agonists like serum-treated zymosan (STZ), heat-aggregated IgG, or fMet-Leu-Phe (fMLP) did not form all-trans-LTB4 unless supplemented with non-physiological concentrations of arachidonate. This suggests that the nature of the inflammatory stimulus is a key determinant in the generation of this compound. Once formed, 6-trans-LTB4 is subject to further metabolism by neutrophils. A novel metabolic pathway has been identified in PMNLs for 6-trans-leukotriene B4 that involves the reduction of a double bond, followed by hydroxylation, demonstrating active processing of this molecule by the cell. nih.govnih.gov
Macrophages: Human alveolar macrophages are capable of producing isomers of LTB4. When stimulated with a calcium ionophore, these cells have been shown to produce two isomers of LTB4: 5-(S),12-(R)-6-trans-LTB4 and 5-(S),12-(S)-6-trans-LTB4. This demonstrates that macrophages, particularly those resident in tissues like the lungs, are a source of 6-trans LTB4.
Eosinophils: The presence of 6-trans LTB4 in relation to eosinophils appears to be a result of metabolic conversion rather than primary synthesis. When stimulated, human eosinophils primarily produce leukotriene C4 (LTC4). However, in the absence of certain scavengers, these cells will metabolize the newly synthesized LTC4 into 6-trans-LTB4 diastereoisomers. researchgate.net This conversion happens in the extracellular medium after the release of intracellularly stored LTC4. researchgate.net Studies using exogenously added LTC4 confirmed that stimulated eosinophils can convert it into products that are identified chromatographically as 6-trans-LTB4 diastereoisomers.
| Cell Type | Role in 6-trans LTB4 Biology | Key Findings |
| Neutrophils | Primary Producer & Metabolism | Identified as a major dihydroxy metabolite of arachidonic acid. nih.gov Its formation is dependent on the specific inflammatory stimulus. |
| Macrophages | Producer | Stimulated human alveolar macrophages produce 5-(S),12-(R)-6-trans-LTB4 and 5-(S),12-(S)-6-trans-LTB4. |
| Eosinophils | Metabolic Conversion | Metabolize newly synthesized LTC4 into 6-trans-LTB4 diastereoisomers in the extracellular space. researchgate.net |
Detection in Biological Fluids and Tissues (e.g., Plasma, Hepatoma Cells)
The presence of 6-trans LTB4 or its parent compound LTB4 in fluids and tissues often correlates with inflammatory conditions.
Plasma: Direct measurement of specific LTB4 isomers in plasma is complex. While methods have been developed to separate LTB4 from its isomers for accurate quantification in plasma, specific concentration data for 6-trans LTB4 in circulation is not readily available. researchgate.net The measurement of LTB4 in plasma and serum is sensitive to handling procedures, as ex vivo synthesis can occur after blood has been drawn. researchgate.net
Hepatoma Cells: The metabolism of 6-trans LTB4 has been studied in cultured human-derived hepatoma cells (HepG2). In this cell line, 6-trans-LTB4 and its epimer, 6-trans-12-epi-LTB4, were observed to be extensively metabolized. nih.gov This indicates that liver cells, including cancerous ones, possess pathways to process and degrade this molecule. The primary metabolic pathway identified in these cells was β-oxidation, leading to various intermediate and terminal metabolites. nih.gov
Bronchoalveolar Lavage (BAL) Fluid: Leukotriene B4 (isomer not always specified) has been detected in BAL fluid from patients with various respiratory diseases. In individuals with asthma, levels of LTB4 were significantly higher than in control subjects. nih.gov Similarly, elevated concentrations of LTB4 were found in the BAL fluid of patients with diffuse panbronchiolitis, and these levels correlated significantly with the percentage of neutrophils present. nih.gov Given that alveolar macrophages and neutrophils—both found in the lungs and capable of producing 6-trans LTB4—are key cellular components in these conditions, it is plausible that 6-trans LTB4 contributes to the total LTB4 measured in BAL fluid.
| Biological Matrix | Detection Status | Associated Findings |
| Plasma | LTB4 isomers can be separated, but specific in vivo concentrations for 6-trans LTB4 are not established. | Measurement is complicated by potential ex vivo synthesis after sample collection. researchgate.net |
| Hepatoma Cells (in vitro) | 6-trans LTB4 is actively metabolized. | The compound undergoes extensive β-oxidation in HepG2 cells. nih.gov |
| Bronchoalveolar Lavage Fluid | LTB4 is detected at elevated levels in inflammatory lung diseases. | LTB4 concentrations correlate with neutrophil counts in conditions like asthma and diffuse panbronchiolitis. nih.govnih.gov |
Spatial and Temporal Dynamics of 6-trans Leukotriene B4 Generation in Biological Systems
The generation of 6-trans LTB4 is a rapid and localized event, tightly controlled in both time and space to regulate inflammatory responses.
Temporal Dynamics: The formation and subsequent metabolism of leukotrienes by myeloid cells are swift processes. In studies of human PMNLs, the dihydro metabolites of 6-trans-LTB4 were formed rapidly during the initial phase of reactions with the substrate. nih.gov Following this initial, rapid formation, corresponding dihydro-20-hydroxy metabolites were formed after a lag phase. nih.gov This indicates a sequential and time-dependent metabolic cascade. In eosinophils, the temporal dynamics involve an initial intracellular synthesis of LTC4 over 5 to 10 minutes, followed by its release and subsequent metabolism to 6-trans-LTB4 diastereoisomers in the extracellular environment. researchgate.net
Spatial Dynamics: The generation of 6-trans LTB4 occurs at specific locations critical to the inflammatory process. In eosinophils, there is a clear spatial separation of events: LTC4 is synthesized intracellularly, but its conversion to 6-trans-LTB4 isomers is restricted to the extracellular space. researchgate.net This spatial arrangement suggests that the biological activity of 6-trans-LTB4 is intended for the local tissue microenvironment. Furthermore, the concept of transcellular biosynthesis, where an intermediate produced by one cell (e.g., LTA4 from a neutrophil) is converted by a neighboring cell, highlights the importance of close cell-to-cell interactions for the production of leukotrienes. This localized production is crucial for creating the high concentration gradients needed to direct leukocyte migration and orchestrate complex inflammatory responses like neutrophil swarming.
Analytical and Research Methodologies for 6 Trans Leukotriene B4 Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of 6-trans-LTB4, enabling its separation from LTB4 and other closely related isomers and metabolites. The choice of technique is often dictated by the specific requirements of the analysis, such as the need for high-throughput quantification or high-resolution separation for detailed profiling.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of 6-trans-LTB4. Reversed-phase HPLC, in particular, is widely utilized for the separation of leukotrienes. nih.gov In this approach, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase.
The separation of 6-trans-LTB4 from its geometric and positional isomers, including LTB4, 12-epi-6-trans-LTB4, and 6-trans-12-epi-LTB4, is achieved by carefully optimizing the mobile phase composition. nih.gov A common mobile phase consists of a gradient mixture of an aqueous solvent (often containing a small percentage of an acid like acetic acid or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the sequential elution of the different leukotriene isomers based on their polarity.
For quantification, a UV detector is frequently employed, taking advantage of the conjugated triene system present in the leukotriene B4 isomers, which exhibits a characteristic UV absorption profile.
Table 1: HPLC Parameters for 6-trans Leukotriene B4 Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% acetic acid) and organic solvent (e.g., methanol or acetonitrile) |
| Detection | UV Detector (monitoring at ~270 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Quantitative Lipidomics Profiling
For highly sensitive and specific quantification of 6-trans-LTB4, especially at the low concentrations found in biological samples, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC.
The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved peak resolution. The eluent from the UHPLC column is introduced into a mass spectrometer, which serves as a highly selective and sensitive detector. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. In MRM, a specific precursor ion of 6-trans-LTB4 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample matrix.
A study developing a UPLC-MS/MS assay for LTB4 in human sputum successfully achieved chromatographic separation of LTB4 from its three non-enzymatically derived isomers, including 6-trans-LTB4. nih.gov The assay demonstrated a lower limit of quantitation (LLOQ) of 0.2 ng/mL and a calibration curve range of 0.2-20 ng/mL, showcasing the high sensitivity of the technique. nih.gov
Table 2: UHPLC-MS/MS Quantitative Parameters for Leukotriene B4 Isomer Analysis
| Parameter | Reported Value |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL |
| Calibration Curve Range | 0.2 - 20 ng/mL |
| Run Time per Sample | 4.5 min |
Spectrometric Characterization
Spectrometric techniques are indispensable for the structural confirmation and analysis of 6-trans-LTB4, providing information about its chemical structure and allowing for its specific detection.
Ultraviolet (UV) Spectrometry for Conjugated Diene Analysis
Ultraviolet (UV) spectrometry is a fundamental technique for the characterization of leukotrienes, including 6-trans-LTB4. The defining structural feature of these molecules is a conjugated triene system, which absorbs UV light at specific wavelengths. The UV spectrum of LTB4 isomers typically shows a characteristic triplet of absorption maxima around 260, 270, and 280 nm. However, dihydro metabolites of 6-trans-LTB4, where one of the double bonds in the conjugated system is reduced, exhibit a single absorption maximum at approximately 230 nm. nih.gov This shift in the UV spectrum provides a clear indication of the alteration of the conjugated diene system and is a valuable tool in metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Identification of Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of 6-trans-LTB4 and its metabolites. Due to the low volatility of leukotrienes, a derivatization step is necessary prior to GC-MS analysis. This typically involves the conversion of the carboxylic acid and hydroxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. restek.com
Once derivatized, the compounds are separated by gas chromatography based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This fragmentation pattern is used to identify the structure of the parent molecule and its metabolites. GC-MS has been instrumental in identifying various metabolites of 6-trans-LTB4, such as its dihydro and 20-hydroxy products. nih.gov
Targeted Metabololipidomic Approaches for Comprehensive Isomer Analysis
Targeted metabololipidomic and lipidomic profiling approaches have emerged as powerful strategies for the comprehensive analysis of eicosanoids, including the various isomers of leukotriene B4. These methods aim to simultaneously quantify a predefined set of lipid mediators, providing a detailed snapshot of the relevant biochemical pathways.
These workflows typically involve a combination of optimized sample preparation, such as solid-phase extraction (SPE), followed by high-resolution separation using UHPLC and sensitive detection by tandem mass spectrometry. nih.gov By using a panel of stable isotope-labeled internal standards, these methods can achieve accurate and precise quantification of numerous analytes in a single analytical run.
This comprehensive approach is particularly valuable for distinguishing and quantifying the subtle but biologically significant differences in the levels of 6-trans-LTB4 and its other isomers. By providing a broader view of the lipid mediator landscape, targeted metabololipidomics helps to elucidate the complex interplay between different eicosanoids in biological systems. thermofisher.com The development of these high-throughput platforms is crucial for advancing research into the roles of specific lipid isomers in health and disease.
Immunochemical Detection Methods in Research Contexts (e.g., ELISA for related Leukotrienes and Analogs)
Immunochemical methods are pivotal in the detection and quantification of leukotrienes, including analogs and isomers like this compound (6-trans LTB4). While assays are often designed for the more abundant Leukotriene B4 (LTB4), their cross-reactivity provides a means to detect related compounds. Methodologies such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are frequently employed.
ELISA kits for LTB4 are typically based on the principle of competitive inhibition. elabscience.comthermofisher.comrndsystems.com In this format, LTB4 present in a sample competes with a fixed amount of enzyme-labeled (e.g., Horseradish Peroxidase - HRP) LTB4 for binding sites on a specific antibody coated onto a microplate. rndsystems.com The resulting color intensity after substrate addition is inversely proportional to the concentration of LTB4 in the sample. thermofisher.comrndsystems.com
The specificity of these immunoassays is a critical parameter. While they are designed for LTB4, varying degrees of cross-reactivity with its isomers are observed. For instance, one commercially available LTB4 ELISA kit reports a 0.13% cross-reactivity with 6-trans LTB4 and 0.09% with 6-trans-12-epi-Leukotriene B4. caymanchem.com Another RIA developed for LTB4 demonstrated 60% cross-reactivity with 6-trans LTB4. nih.gov A separate RIA showed that while LTB4 caused 50% inhibition of radioligand binding at 0.31 ng, its diastereoisomer (5S,12S)-6-trans-8-cis-LTB4 required 1.95 ng for similar inhibition, and other trans-isomers were minimally effective. nih.gov This characteristic allows for the detection of these analogs, although quantification may require specific standards and careful interpretation.
The table below summarizes the cross-reactivity profiles of a commercially available LTB4 ELISA kit, illustrating its capacity to detect various LTB4 isomers and related compounds.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 | 100% |
| Leukotriene B5 | 390% |
| 20-hydroxy Leukotriene B4 | 36% |
| 12-epi-Leukotriene B4 | 6.8% |
| 20-carboxy Leukotriene B4 | 2.3% |
| This compound | 0.13% |
| 6-trans-12-epi Leukotriene B4 | 0.09% |
| Resolvin D2 | 0.06% |
| Resolvin D1 | 0.05% |
| Arachidonic Acid | 0.05% |
| Data sourced from a commercially available LTB4 ELISA kit. caymanchem.com |
These immunochemical tools are instrumental in studying biological fluids and cell culture supernatants where leukotrienes are present. rndsystems.com For example, a sensitive RIA was used to measure immunoreactive LTB4 directly in human plasma. nih.gov
In Vitro Cell Culture Systems for Mechanistic Research (e.g., HepG2 Cells, Human Polymorphonuclear Leukocytes)
In vitro cell culture systems are indispensable for elucidating the metabolic pathways and cellular mechanisms involving 6-trans LTB4. Human polymorphonuclear leukocytes (PMNLs) and the human hepatoma cell line HepG2 are two prominent models used in this research.
Human Polymorphonuclear Leukocytes (PMNLs):
PMNLs are a primary source of leukotrienes and are crucial for studying their metabolism. Research has shown that human PMNLs metabolize arachidonic acid into LTB4 and its 6-trans isomers. nih.govnih.gov These cells possess enzymatic machinery to further process these compounds. A key metabolic pathway in PMNLs for 6-trans LTB4 involves reduction of the conjugated triene chromophore to form dihydro products. nih.gov Another pathway involves hydroxylation by LTB4 20-hydroxylase to produce 20-hydroxy metabolites. nih.gov
Studies have detailed the metabolic fate of 6-trans LTB4 in PMNLs, identifying a novel pathway involving a reductase enzyme. nih.gov This reductase, in combination with the 20-hydroxylase, converts 6-trans LTB4 into dihydro-20-hydroxy metabolites. nih.gov The initial step in the formation of these dihydro products appears to be the formation of a 5-oxo intermediate. nih.gov Interestingly, LTB4 itself strongly inhibits the conversion of 12-epi-6-trans-LTB4 to its dihydro products, suggesting it may also interact with the reductase enzyme. nih.gov Furthermore, human PMNLs possess specific receptors for LTB4, and binding studies have shown that the 5(S),12(S)-all-trans-di-HETE analog of LTB4 can competitively inhibit this binding. oup.com
HepG2 Cells:
The HepG2 cell line, derived from a human liver carcinoma, is a valuable model for studying hepatic metabolism of eicosanoids. The liver plays a significant role in inactivating pro-inflammatory mediators like LTB4. Research using HepG2 cells has focused on the regulation of enzymes that metabolize LTB4, such as LTB4 ω-hydroxylase (CYP4F2). nih.gov Studies have shown that compounds like retinoic acids can regulate the expression of the CYP4F2 gene in HepG2 cells, thereby influencing the breakdown of LTB4. nih.gov Additionally, the induction of another enzyme, LTB4-12-hydroxydehydrogenase (LTB4DH), in HepG2 cells has been shown to suppress in vitro oncogenic transformation. nih.gov While these studies focus primarily on LTB4, the metabolic pathways are often shared with its isomers, making HepG2 cells a relevant system for investigating the factors that control the biological activity of compounds like 6-trans LTB4.
Utilization of Animal Models for Investigating Biological Effects (e.g., Guinea Pig Dermis)
Animal models are essential for understanding the in vivo biological effects of 6-trans LTB4, particularly its role in inflammation. The guinea pig dermis model has been effectively used to characterize the pro-inflammatory properties of this compound.
When injected intradermally into guinea pigs, 6-trans LTB4 induces a significant infiltration of polymorphonuclear leukocytes (PMNs), a hallmark of an inflammatory response. nih.gov This effect was quantified by histological assessment and by measuring the levels of myeloperoxidase, a marker enzyme for PMNs. nih.gov
Research has established a dose-dependent relationship for this chemoattractant activity.
| 6-trans LTB4 Dose (per intradermal site) | PMN Infiltration |
| 1.0 µg | Significant (P < 0.02) |
| 10.0 µg | Significant (P < 0.02) |
| 20.0 µg | Significant (P < 0.02) |
| Data from a study on the chemotactic effect of 6-trans LTB4 in guinea pig dermis. nih.gov |
Comparative Stereochemical and Structural Activity Relationship Analysis
Stereochemical Distinction of 6-trans Leukotriene B4 from Native Leukotriene B4 and 6-trans-12-epi-Leukotriene B4
The primary distinction between this compound and its isomers lies in the precise arrangement of their atoms in space, specifically concerning the hydroxyl groups and the geometry of the conjugated triene system.
Native Leukotriene B4 (LTB4) is chemically defined as (5S,12R)-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid. biosciencepharma.commdpi.com The key features are the S configuration at carbon 5, the R configuration at carbon 12, and a cis (or Z) geometry at the C6-C7 double bond. This specific arrangement is biosynthesized by the enzyme Leukotriene A4 hydrolase. biosciencepharma.commdpi.com
6-trans-12-epi-Leukotriene B4 is a diastereomer of both native LTB4 and 6-trans LTB4. Its chemical structure is (5S,12S)-dihydroxy-6E,8E,10E,14Z-eicosatetraenoic acid. caymanchem.comchemspider.com It features a trans geometry at the C6-C7 double bond, similar to 6-trans LTB4, but has an S configuration at the C12 hydroxyl group, making it an epimer of 6-trans LTB4 at this position.
The table below summarizes the key stereochemical differences between these three compounds.
| Compound | C5 Configuration | C12 Configuration | C6-C7 Double Bond Geometry |
| Native Leukotriene B4 | S | R | cis (Z) |
| This compound | S | R | trans (E) |
| 6-trans-12-epi-Leukotriene B4 | S | S | trans (E) |
Influence of Double Bond Geometry on Biological Activity and Receptor Recognition
The geometry of the conjugated double bond system is a critical determinant of a leukotriene's ability to bind to and activate its receptors, primarily the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govnih.gov The specific spatial arrangement of native LTB4, conferred by its 6-cis double bond, is essential for potent biological activity, such as inducing neutrophil chemotaxis. mdpi.comnih.gov
Alterations to this geometry, as seen in this compound, result in a significant reduction in biological potency. nih.gov Structure-function analyses have demonstrated that the chemotactic activity for human neutrophils is critically dependent on the molecule's structure from C-1 to C-12, which includes the stereochemistry of the double bonds at positions 6, 8, and 10. nih.gov While native LTB4 elicits a half-maximum chemotactic response at nanomolar concentrations (e.g., 3 x 10⁻⁹ M), stereoisomers with trans geometry at the C6 position are substantially less active, requiring concentrations in the micromolar range (e.g., 3 x 10⁻⁷ M to 1 x 10⁻⁶ M) to produce comparable effects. nih.gov
Similarly, 6-trans-12-epi-LTB4 is only weakly chemotactic for polymorphonuclear leukocytes, exhibiting approximately 20 times less potency than native LTB4. caymanchem.com This diminished activity underscores that both the correct double bond geometry and the correct stereochemistry at the C12 hydroxyl group are necessary for optimal receptor recognition and activation. The altered shape of the trans isomers likely prevents the precise molecular interactions within the binding pocket of the BLT1 receptor that are required to trigger a full cellular response. nih.gov
| Isomer | Relative Biological Activity (Chemotaxis) |
| Native LTB4 (6-cis, 12R) | High Potency |
| 6-trans LTB4 isomers | Low Potency |
| 6-trans-12-epi-LTB4 (6-trans, 12S) | Very Low Potency (~5% of LTB4) caymanchem.com |
Diastereoisomeric Forms and their Biological Significance in Leukotriene Metabolism
Diastereoisomers of this compound are not only products of non-enzymatic synthesis but are also significant products of specific metabolic pathways, representing a mechanism for the biological inactivation of other potent leukotrienes. Human polymorphonuclear leukocytes, when activated, can metabolize the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) into diastereoisomers of 6-trans-LTB4. nih.gov
This conversion is dependent on the myeloperoxidase system. nih.govnih.gov The process involves the oxidative inactivation of the biologically potent cysteinyl leukotrienes, yielding products that are identical to synthetic 6-trans-LTB4 diastereoisomers based on chromatographic retention, UV absorption spectra (lambda max of 269 nm), and mass spectral analysis. nih.gov The resulting 6-trans isomers possess significantly less spasmogenic activity than their parent cysteinyl leukotriene compounds. nih.gov Therefore, the formation of these diastereomers serves as a crucial metabolic pathway for terminating the potent pro-inflammatory signals carried by LTC4 and its derivatives.
Structure-Function Correlates in the Context of Eicosanoid Biosynthesis and Degradation
The structure of this compound directly influences its role within the broader network of eicosanoid metabolism.
Biosynthesis: this compound, along with 6-trans-12-epi-LTB4, is a major dihydroxy metabolite of arachidonic acid formed by human polymorphonuclear leukocytes (PMNLs), alongside the more abundant native LTB4. nih.gov It can also be generated through the myeloperoxidase-dependent metabolism of cysteinyl leukotrienes, as discussed previously. nih.gov
Degradation: The metabolism of 6-trans LTB4 proceeds through pathways that differ in part from those for native LTB4, highlighting how its structure dictates its metabolic fate.
Omega-Hydroxylation: Like native LTB4, 6-trans LTB4 is a substrate for LTB4 20-hydroxylase, an enzyme that adds a hydroxyl group at the omega-end of the molecule to form 20-hydroxy-6-trans-LTB4. nih.govnih.gov This is a common inactivation step for many eicosanoids. biosciencepharma.comhmdb.ca
Reductase Pathway: A second, distinct metabolic pathway exists for 6-trans LTB4 and its 12-epi isomer that is not prominent for native LTB4. nih.gov This pathway involves a reductase that reduces the conjugated triene system to yield dihydro products. nih.govnih.gov Dihydro-6-trans-LTB4 is then rapidly converted to its 20-hydroxy metabolite. nih.gov Native LTB4, in contrast, is a poor substrate for this reductase and instead strongly inhibits the conversion of the 6-trans isomers, suggesting that while it may interact with the reductase, it is not efficiently metabolized by it. nih.gov
This structural difference in metabolic handling—the susceptibility of the trans isomer to a reductase pathway—represents a key structure-function correlate in the degradation and clearance of these lipid mediators.
Future Directions and Emerging Research Avenues
Elucidation of Novel Enzymatic Pathways for 6-trans Leukotriene B4 Synthesis and Metabolism
While 6-trans LTB4 can be formed via non-enzymatic hydrolysis of Leukotriene A4 (LTA4), recent findings point toward specific enzymatic routes for its synthesis and, particularly, its metabolism, which differ significantly from those of LTB4. caymanchem.com Future research is focused on characterizing these novel pathways to understand the regulation of 6-trans LTB4 levels in vivo.
One key area of investigation is a newly identified metabolic pathway in human polymorphonuclear leukocytes (PMNLs). nih.gov This pathway involves a reductase enzyme that acts on 6-trans LTB4, followed by hydroxylation via the LTB4 20-hydroxylase, an enzyme also involved in LTB4 degradation. nih.gov This process generates distinct metabolites, such as 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid and 5,12,20-trihydroxy-8,10,14-eicosatrienoic acid. nih.gov Further studies on this "triene reductase pathway" have shown that at lower substrate concentrations, the primary metabolic route for 6-trans LTB4 is its reduction to dihydro products, which are then hydroxylated. nih.gov
Moreover, research in human hepatoma (HepG2) cells and PMNLs has identified a delta 6-reductase pathway and beta-oxidation from the carboxyl terminus, a metabolic process not observed for LTB4. nih.gov This pathway generates previously undescribed metabolites, including 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4. nih.gov The elucidation of the enzymes responsible for these transformations, their tissue-specific expression, and their regulation are critical future objectives.
A fascinating discovery in rat kidney homogenates is a novel isomerase that directly converts LTB4 into 6-trans LTB4. nih.gov This finding suggests that the formation of 6-trans LTB4 may be a primary step in a unique catabolic cascade for the highly active LTB4, representing a significant shift in understanding its biological role. nih.gov
| Novel Pathway | Key Enzyme(s)/Process | Cell/Tissue Type | Key Metabolites | Reference |
| Triene Reduction & Hydroxylation | Reductase, LTB4 20-hydroxylase | Human Polymorphonuclear Leukocytes (PMNLs) | Dihydro-6-trans-LTB4, 20-hydroxy-dihydro-6-trans-LTB4 | nih.govnih.gov |
| Delta 6-Reductase & Beta-Oxidation | 5-hydroxyeicosanoid dehydrogenase, Delta 6-reductase | Human HepG2 cells, PMNLs | 5-oxo-6,7-dihydro-LTB4, 6,7-dihydro-LTB4 | nih.gov |
| Isomerization | Leukotriene B4 6-isomerase | Rat Kidney | This compound (from LTB4) | nih.gov |
| Myeloperoxidase-dependent transformation | Myeloperoxidase, Hypochlorous acid | Leukocytes | This compound (from cysteinyl-leukotrienes) | caymanchem.comnih.gov |
Advanced Mechanistic Studies on Cellular Signaling Cascades Modulated by this compound
The biological effects of LTB4 are mediated through high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors, which trigger well-defined downstream signaling cascades involving pathways like MAPK and NF-κB. nih.govresearchgate.net In contrast, the signaling mechanisms of 6-trans LTB4 remain largely uncharacterized. While it is known to be a neutrophil chemoattractant, its potency is considerably lower than that of LTB4. caymanchem.comnih.gov This raises fundamental questions about how it exerts its biological effects.
Future research must focus on determining whether 6-trans LTB4 acts as a low-affinity agonist or a biased agonist at known LTB4 receptors, or if it signals through a distinct, as-yet-unidentified receptor. Advanced mechanistic studies are required to address the following:
Receptor Binding Affinity: Quantifying the binding kinetics of 6-trans LTB4 to BLT1 and BLT2 is a crucial first step.
Downstream Effector Activation: Investigating which G-proteins are activated upon receptor binding and mapping the subsequent activation of downstream signaling molecules (e.g., PI3K, Src, TAK1) are necessary to compare its signaling signature to that of LTB4. nih.gov
Modulatory Roles: A key emerging avenue is to explore whether 6-trans LTB4 can act as a modulator of LTB4-induced signaling, potentially acting as a partial agonist or antagonist under different physiological conditions. This could represent a subtle but important mechanism for fine-tuning inflammatory responses.
Receptor-Independent Mechanisms: The possibility of intracellular targets or receptor-independent actions of 6-trans LTB4, while speculative, warrants exploration given its structural similarity to other bioactive lipids.
Development of Highly Specific Analytical Techniques for Isomer Discrimination
A significant challenge in studying 6-trans LTB4 is its close structural similarity to LTB4 and other isomers, which complicates their accurate and independent quantification in complex biological samples. The development of highly specific and sensitive analytical methods is paramount for advancing research in this field.
Current methodologies primarily rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govcreative-proteomics.com However, achieving baseline chromatographic separation of the isomers is critical for avoiding signal interference and ensuring accurate quantification. nih.gov Future efforts are being directed toward refining these techniques.
Key areas for development include:
Advanced Chromatographic Separation: The exploration of novel stationary phases and chromatographic conditions in ultra-fast and ultra-high-performance liquid chromatography (UFLC/UHPLC) systems is essential for improving the resolution between 6-trans LTB4 and its isomers. nih.gov
Enhanced Mass Spectrometry: The use of techniques like high-resolution mass spectrometry and ion mobility spectrometry could provide an additional dimension of separation based on mass-to-charge ratio and ion shape, respectively, aiding in the differentiation of isomers. Photodissociation techniques may also offer unique fragmentation patterns to distinguish between isomers. nih.gov
Improved Sample Preparation: Developing more efficient and specific solid-phase extraction (SPE) protocols tailored to enrich these lipids from various biological matrices (plasma, tissue, urine) will improve detection limits and reduce matrix effects.
| Technique | Principle | Advantages for Isomer Discrimination | Reference |
| UFLC-MS/MS | Combines rapid chromatographic separation with highly sensitive and specific mass-based detection using multiple reaction monitoring (MRM). | Optimized columns and gradients can achieve chromatographic separation of LTB4 from its isomers, which is crucial for accurate quantification. | nih.gov |
| HPLC with UV Spectroscopy | Separates compounds by chromatography and detects them based on their characteristic UV absorbance. | Provides a foundational method for separation, though may lack the sensitivity and specificity of MS for complex samples. | nih.gov |
| Photodissociation Mass Spectrometry | Uses light to induce fragmentation, potentially creating unique fragment ions for different isomers that are not seen with collisional activation. | Can provide more detailed structural information to differentiate isomers like LTC4, a principle applicable to LTB4 isomers. | nih.gov |
Exploration of this compound in Specialized Physiological and Pathophysiological Contexts in Research Models
Given that LTB4 is a potent mediator in numerous inflammatory diseases, a critical future direction is to re-evaluate these conditions to understand the specific contribution of 6-trans LTB4. This requires using the advanced analytical techniques mentioned above in established animal models.
Research has already demonstrated that 6-trans LTB4 possesses proinflammatory activity, causing neutrophil infiltration when injected into guinea pig dermis. nih.gov This provides a basis for exploring its role in a wider range of contexts.
| Research Model/Context | Known Role of LTB4 | Emerging Research Questions for 6-trans LTB4 | Reference |
| Inflammatory Skin Conditions (e.g., Psoriasis) | Potent chemoattractant for neutrophils, contributing to lesion formation. | What are the relative concentrations of LTB4 and 6-trans LTB4 in psoriatic lesions? Does 6-trans LTB4 contribute to neutrophil infiltration? | nih.gov |
| Asthma & Allergic Airway Disease | Promotes inflammation and may be important in severe, steroid-resistant asthma. | Is the pathway converting cysteinyl-leukotrienes to 6-trans LTB4 active in the asthmatic airway, and does this contribute to inflammation? | nih.gov |
| Metabolic Disorders (Obesity, Insulin (B600854) Resistance) | Promotes insulin resistance and inflammation in adipose tissue by acting on macrophages and other cells. | Does 6-trans LTB4 contribute to macrophage recruitment into adipose tissue? What is its metabolic profile in obesity models? | wikipedia.orgresearchgate.netmdpi.com |
| Post-Incisional Pain | LTB4/BLT1 signaling is critical for local inflammation and nociceptive sensitization. | Does 6-trans LTB4 play a role, even if minor, in the initial inflammatory response and pain hypersensitivity following tissue injury? | plos.org |
| Pulmonary Arterial Hypertension | Contributes to pulmonary artery smooth muscle cell proliferation and remodeling. | Can 6-trans LTB4 be detected in models of PAH, and does it have any effect on vascular remodeling? | oup.com |
By specifically investigating the synthesis, metabolism, signaling, and pathophysiological roles of this compound, the scientific community can build a more complete picture of the leukotriene network and potentially identify new targets for therapeutic intervention.
Q & A
Q. How can researchers investigate 6-trans LTB4's potential crosstalk with other lipid mediators?
- Lipidomics workflows : Combine LC-MS/MS with multivariate analysis to map co-regulated pathways (e.g., prostaglandins, resolvins).
- Co-culture systems : Test 6-trans LTB4’s modulation of macrophage or endothelial cell responses to other mediators .
Methodological Best Practices
- Data Interpretation : Use Bland-Altman plots to assess agreement between technical replicates in binding assays .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing sample sizes, randomization, and blinding .
- Literature Review : Leverage SciFinder or PubMed with Boolean operators (e.g., "6-trans LTB4 NOT commercial") to filter non-relevant results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
